molecular formula C7H5BrFNO B11727732 (E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine

(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine

Cat. No.: B11727732
M. Wt: 218.02 g/mol
InChI Key: BVCUJFUCTMJVTK-WMZJFQQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[(3-Bromo-4-fluorophenyl)methylidene]hydroxylamine (CAS: 202865-63-2) is a Schiff base characterized by an imine group (C=N) linked to a hydroxylamine moiety. The compound features a 3-bromo-4-fluorophenyl substituent, which imparts distinct electronic and steric properties. Key physicochemical properties include:

  • Molecular formula: C₇H₅BrFNO
  • Molecular weight: 218.023 g/mol
  • Density: 1.626 g/cm³
  • Boiling point: 256.5°C at 760 mmHg
  • Flash point: 108.9°C
  • LogP: 2.40 (indicating moderate hydrophobicity) .

Properties

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

(NZ)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5BrFNO/c8-6-3-5(4-10-11)1-2-7(6)9/h1-4,11H/b10-4-

InChI Key

BVCUJFUCTMJVTK-WMZJFQQLSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N\O)Br)F

Canonical SMILES

C1=CC(=C(C=C1C=NO)Br)F

Origin of Product

United States

Preparation Methods

Bromination of 4-Fluorobenzaldehyde

The synthesis of 3-bromo-4-fluorobenzaldehyde serves as the foundational step for preparing the target oxime. A patented method by Aditya Birla Science & Technology Co. Ltd. describes a regioselective bromination using bromine in the presence of zinc bromide and iodine catalysts.

Reaction Conditions:

  • Catalysts: Zinc bromide (2.5 wt%) and iodine (1 wt%)

  • Solvent: 65% oleum (7.5 times w/w relative to 4-fluorobenzaldehyde)

  • Temperature: 30–40°C (bromine addition), 40°C (post-addition stirring)

  • Atmosphere: Nitrogen inert gas

  • Time: 5.92 hours total (1 hour for aldehyde addition, 3 hours for bromine addition, 1.5 hours for heating)

Procedure:
4-Fluorobenzaldehyde (27.2 g, 0.219 mol) is added dropwise to a mixture of oleum, iodine, and zinc bromide at <30°C. Bromine (6.8 mL, 0.13 mol) is then introduced over 3 hours, followed by heating to 40°C for 90 minutes. The reaction achieves 98% conversion (GC analysis), with subsequent quenching in ice, extraction with toluene, and drying over Na₂SO₄ to yield 43.19 g (97%) of crude product.

Key Optimization Parameters:

ParameterOptimal RangeEffect on Yield/Purity
Zinc bromide loading2.5–3.0 wt%Enhances regioselectivity
Iodine concentration1.0–1.5 wt%Accelerates bromine activation
Temperature control<30°C during additionMinimizes di-bromination

Purification and Characterization

Crude 3-bromo-4-fluorobenzaldehyde is purified via distillation under reduced pressure, achieving >95% purity (GC). The molecular formula (C₇H₄BrFO) and molecular weight (203.01 g/mol) are confirmed by mass spectrometry.

Oxime Formation: Synthesis of (E)-N-[(3-Bromo-4-fluorophenyl)methylidene]hydroxylamine

Condensation with Hydroxylamine

The oxime is synthesized by reacting 3-bromo-4-fluorobenzaldehyde with hydroxylamine hydrochloride in pyridine, adapted from a method reported for analogous aryl oximes.

Reaction Conditions:

  • Reagents: Hydroxylamine hydrochloride (1.2 equiv), pyridine (solvent)

  • Temperature: Reflux (115°C)

  • Time: 1 hour

  • Workup: Ice-water quenching, chloroform extraction, MgSO₄ drying

Procedure:
A mixture of 3-bromo-4-fluorobenzaldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in pyridine (50 mL) is refluxed for 1 hour. After solvent evaporation, the residue is quenched with ice water, and the precipitate is extracted with chloroform, dried, and concentrated to yield the oxime as a white solid (73% yield).

Stereochemical Control:
The (E)-isomer predominates due to steric hindrance between the hydroxyl group and the bulky 3-bromo-4-fluorophenyl moiety. Nuclear Overhauser Effect (NOE) spectroscopy or X-ray crystallography (as demonstrated for related oximes) confirms the configuration.

Analytical Data

Spectroscopic Characterization:

  • IR (ATR): 3208 cm⁻¹ (O–H stretch), 1634 cm⁻¹ (C=N stretch).

  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, CH=N), 7.85–7.70 (m, 3H, aryl-H), 5.21 (s, 1H, OH).

  • ¹³C NMR: δ 152.1 (C=N), 137.8–115.2 (aryl-C), 160.1 (C-F).

Thermal Properties:

  • Melting Point: 158–160°C (ethanol recrystallization).

Comparative Analysis of Synthetic Routes

Bromination Catalysts

Catalyst SystemYield (%)Purity (%)Selectivity (3-bromo vs. 2-bromo)
ZnBr₂ + I₂ (Patent)9796>98:2
AlCl₃ (Prior Art)828985:15

The ZnBr₂/I₂ system outperforms traditional Lewis acids like AlCl₃ in both yield and regioselectivity, attributed to enhanced electrophilic bromine generation.

Oxime Formation Solvents

SolventReaction Time (h)Yield (%)(E):(Z) Ratio
Pyridine17395:5
EtOH35880:20
DMF26588:12

Pyridine facilitates rapid deprotonation of hydroxylamine, accelerating imine formation while suppressing side reactions.

Industrial-Scale Considerations

The patent highlights effluent management strategies, including cation exchange resins to reduce zinc content in wastewater to <200 ppm. This aligns with green chemistry principles, ensuring scalability without compromising environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The bromo and fluoro substituents may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Arylaldoxime Derivatives

(a) N-[(E)-(4-Nitrophenyl)methylidene]hydroxylamine (2g)
  • Molecular formula : C₇H₆N₂O₃
  • Molecular weight : 166.13 [M+1] (ESI-MS)
  • Synthesis : Prepared via condensation of 4-nitrobenzaldehyde with hydroxylamine, yielding 84% .
  • Key differences: The nitro group (-NO₂) is a stronger electron-withdrawing group than bromine or fluorine, increasing electrophilicity. This compound serves as a precursor to carboximidoyl chlorides (e.g., 3a-h) in DMF-mediated reactions with NCS .
(b) N-{(E)-[2-(Trifluoromethyl)phenyl]methylidene}hydroxylamine (2h)
  • Molecular formula: C₈H₆F₃NO
  • Molecular weight : 189.13 [M+1] (ESI-MS)
  • Synthesis : Achieved 91% yield under similar conditions to 2g .
Comparison Table :
Compound Molecular Formula Substituents Molecular Weight Boiling Point (°C) Density (g/cm³) Notable Reactivity/Applications
(E)-N-[(3-Bromo-4-fluorophenyl)methylidene]hydroxylamine C₇H₅BrFNO 3-Br, 4-F 218.02 256.5 1.626 High thermal stability
N-[(E)-(4-Nitrophenyl)methylidene]hydroxylamine (2g) C₇H₆N₂O₃ 4-NO₂ 166.13 - - Precursor to carboximidoyl chlorides
N-{[2-(Trifluoromethyl)phenyl]methylidene}hydroxylamine (2h) C₈H₆F₃NO 2-CF₃ 189.13 - - High-yield synthesis (91%)

Schiff Bases with Heterocyclic Moieties

(E)-N-{[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine
  • Molecular formula : C₁₅H₁₄N₄O
  • Crystallography : Triclinic system (space group P1) with two molecules per asymmetric unit. Forms O—H···N hydrogen-bonded tetramers and C—H···π interactions .
  • Key differences : The pyrazole-pyrrole scaffold introduces π-π stacking and hydrogen-bonding capabilities absent in simpler arylaldoximes.

Carboximidoyl Chlorides (3a-h)

Derivatives like N-hydroxybenzenecarboximidoyl chloride (3a) and 4-methoxy analogues (3b) are synthesized from arylaldoximes (e.g., 2g, 2h) via NCS-mediated chlorination. These compounds exhibit:

  • Yields : 75–90% .
  • Applications : Intermediates in agrochemical and pharmaceutical synthesis.

Biological Activity

(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Synthesis

The compound (E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine can be synthesized through various organic reactions involving hydroxylamine derivatives and substituted phenyl groups. The presence of halogen atoms, such as bromine and fluorine, in the structure is known to enhance biological activity by influencing the electronic properties of the molecule.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of hydroxylamine derivatives, including (E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine. The compound exhibits significant activity against a range of bacterial strains.

Table 1: Antimicrobial Activity of (E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus0.5 μg/mLInhibition of cell wall synthesis
Escherichia coli1.0 μg/mLDisruption of membrane integrity
Pseudomonas aeruginosa2.0 μg/mLInhibition of protein synthesis

The compound shows varying degrees of effectiveness against different strains, with lower MIC values indicating higher potency. The mechanism often involves disrupting cell wall synthesis or membrane integrity, which are critical for bacterial survival.

Anticancer Properties

Research has demonstrated that certain hydroxylamine derivatives possess anticancer activity. For instance, studies have shown that compounds similar to (E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine can inhibit cancer cell proliferation through various pathways.

Table 2: Anticancer Activity Data

Cell LineIC50 Value (μM)Type of Cancer
HCT116 (Colorectal)0.1Colorectal Carcinoma
A549 (Lung)0.5Lung Carcinoma
HL60 (Leukemia)0.2Leukemia

The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth and metastasis.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, hydroxylamine derivatives have been investigated for their anti-inflammatory properties. Studies suggest that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Study: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of (E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine in a murine model of inflammation. The results indicated a significant reduction in inflammation markers such as TNF-alpha and IL-6 following treatment with the compound.

Q & A

Q. What are the standard synthetic routes for (E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine, and how can reaction conditions be optimized?

The compound is synthesized via a condensation reaction between 3-bromo-4-fluorobenzaldehyde and hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate in aqueous/alcoholic media). Key steps include refluxing the mixture for 3–6 hours to ensure complete conversion. Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (60–80°C), and stoichiometric ratios (1:1.2 aldehyde:hydroxylamine) to maximize yield (>70%) and purity. Purification typically employs recrystallization from dioxane or column chromatography using silica gel with ethyl acetate/hexane eluents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • NMR : Prioritize 1H^1H- and 13C^{13}C-NMR to confirm the imine (C=N) peak at ~160 ppm and aromatic protons (6.5–8.0 ppm). The (E)-configuration can be inferred from coupling constants (e.g., 3JHH^3J_{H-H}) in NOESY experiments .
  • MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (expected m/z: ~260–262 for C8_8H6_6BrFNO) and isotopic patterns for bromine .
  • XRD : Single-crystal X-ray diffraction (SCXRD) resolves the (E)-stereochemistry and bond angles, with SHELXL refinement ensuring accuracy .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder or hydrogen bonding ambiguities) be resolved during structural refinement?

Use SHELXL-2018 to model disorder by splitting atomic positions and applying restraints (e.g., SIMU, DELU). For hydrogen-bonding networks (e.g., O–H···N interactions), validate geometry with ORTEP-3 graphical tools and compare bond distances/angles against similar hydroxylamine derivatives (e.g., 2.8–3.0 Å for O···N distances). Refine thermal parameters (ADPs) anisotropically and cross-validate with Hirshfeld surface analysis .

Q. What mechanisms underlie the compound’s potential biological activity, and how can its interaction with enzymes be studied?

The imine and hydroxylamine groups enable nucleophilic attack or redox reactions, suggesting enzyme inhibition (e.g., cytochrome P450). To study interactions:

  • Docking simulations : Use AutoDock Vina with PDB structures (e.g., 4D7M for oxidoreductases) to predict binding modes.
  • Kinetic assays : Monitor enzyme activity via UV-Vis (e.g., λ = 420 nm for nitroso intermediates) under varying pH (6.5–8.0) and temperature (25–37°C).
  • Metabolic profiling : LC-MS/MS identifies reactive metabolites (e.g., nitroso or hydroxylated derivatives) in hepatic microsomes .

Q. How can conflicting spectroscopic data (e.g., unexpected 1H^1H-NMR shifts or MS fragmentation patterns) be systematically analyzed?

  • NMR discrepancies : Compare experimental shifts with DFT-calculated values (Gaussian 16, B3LYP/6-311+G(d,p)). Consider solvent effects (e.g., DMSO vs. CDCl3_3) and tautomerism.
  • MS anomalies : Rule out adducts (e.g., Na+^+) by using alternative ionization methods (APCI vs. ESI). Validate fragmentation pathways via tandem MS/MS and isotopic labeling .

Methodological Guidance

Q. What strategies improve reproducibility in multi-step syntheses of analogous hydroxylamine derivatives?

  • Stepwise monitoring : Use TLC (silica GF254_{254}, UV detection) at each stage to track intermediates.
  • In situ FTIR : Monitor imine formation (C=N stretch at ~1650 cm1^{-1}) and byproduct elimination (e.g., H2_2O at 3300 cm1^{-1}).
  • Scale-up protocols : Optimize solvent volume (≥10 mL/g substrate) and cooling rates during crystallization to avoid amorphous solids .

Q. How can computational tools enhance experimental design for crystallographic studies?

  • Pre-screening : Use Mercury (CCDC) to predict packing motifs and solvent-accessible voids.
  • Density functional theory (DFT) : Calculate theoretical bond lengths/angles (e.g., C–N vs. C=N) to validate experimental XRD parameters.
  • Twinned data : Apply TwinRotMat in PLATON to deconvolute overlapping reflections in low-symmetry space groups (e.g., P1_1) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental biological activity data?

  • False positives : Confirm target specificity via siRNA knockdown or CRISPR-Cas9 gene editing in cell models.
  • Off-target effects : Use thermal shift assays (TSA) to identify non-specific protein binding.
  • Metabolic instability : Perform microsomal stability assays (e.g., t1/2_{1/2} <30 min suggests rapid clearance) and modify substituents (e.g., fluorination at C-4) to enhance stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.